molecular formula C22H26N2O5 B6003365 ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate

ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate

Cat. No. B6003365
M. Wt: 398.5 g/mol
InChI Key: SOYGGLXIEMGXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate, also known as JWH-250, is a synthetic cannabinoid that is structurally similar to the active ingredient found in marijuana, delta-9-tetrahydrocannabinol (THC). JWH-250 was first synthesized in 1999 by Dr. John W. Huffman at Clemson University as part of his research on the endocannabinoid system. Since then, JWH-250 has been widely used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

Ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate acts as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, resulting in the release of various neurotransmitters and the modulation of various physiological and psychological processes. ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are responsible for regulating mood, appetite, and sleep. ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate has also been shown to modulate the release of various cytokines and chemokines, which are involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate in lab experiments is its high affinity for the CB1 and CB2 receptors in the endocannabinoid system. This allows researchers to study the effects of cannabinoids on the body in a more controlled and precise manner. However, one of the main limitations of using ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate in lab experiments is its psychoactive effects, which can make it difficult to interpret the results of certain studies.

Future Directions

There are several future directions for the use of ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate in scientific research. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and addiction. Another area of interest is the study of the long-term effects of cannabinoids on the body, including the potential for addiction and other adverse effects. Finally, there is a growing interest in the use of cannabinoids for the treatment of various psychiatric disorders, including anxiety and depression.

Synthesis Methods

Ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-naphthaldehyde with 3-methyl-1-piperidinylmethanamine to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl glycinate hydrochloride to form the final product, ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate.

Scientific Research Applications

Ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate has been widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological and psychological processes. ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate has been used to study the effects of cannabinoids on pain, inflammation, anxiety, depression, and addiction.

properties

IUPAC Name

ethyl 2-[[3-(6-methoxynaphthalene-2-carbonyl)piperidine-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-3-29-20(25)13-23-22(27)24-10-4-5-18(14-24)21(26)17-7-6-16-12-19(28-2)9-8-15(16)11-17/h6-9,11-12,18H,3-5,10,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGGLXIEMGXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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